molecular formula C13H11Cl2NO2 B13504055 rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13504055
M. Wt: 284.13 g/mol
InChI Key: QUGMMFYCLGONIK-PTZCXBDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,4S,9bS)-6,9-Dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic quinoline derivative featuring a cyclopentane ring fused to a quinoline core. Key structural attributes include:

  • Chiral centers: Stereochemistry at positions 3aR, 4S, and 9bS.
  • Substituents: Two chlorine atoms at positions 6 and 9, and a carboxylic acid group at position 4.
  • Racemic nature: The "rac-" prefix indicates a 1:1 mixture of enantiomers.

This compound belongs to a broader class of cyclopenta[c]quinoline-4-carboxylic acids, which are utilized as chiral building blocks in asymmetric synthesis and drug discovery .

Properties

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

(3aS,4R,9bR)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m1/s1

InChI Key

QUGMMFYCLGONIK-PTZCXBDSSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis generally follows a multi-step organic synthesis pathway, involving:

  • Step 1: Construction of the Quinoline Core
    The quinoline scaffold is typically assembled via classical methods such as Skraup or Friedländer synthesis, or through modern cyclization techniques starting from substituted anilines and carbonyl compounds. The precursor must be appropriately substituted to allow selective chlorination at positions 6 and 9.

  • Step 2: Regioselective Dichlorination
    Dichlorination at the 6 and 9 positions is achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination or substitution at undesired sites. Reaction parameters such as temperature, solvent polarity, and reaction time are optimized for selectivity.

  • Step 3: Cyclopentane Ring Formation (Cyclization)
    The cyclopenta[c]quinoline framework is formed by intramolecular cyclization involving the quinoline core and a tethered side chain. This step requires careful stereochemical control to achieve the (3aR,4S,9bS) configuration. Methods include:

    • Use of chiral auxiliaries or catalysts to induce stereoselectivity
    • Controlled hydrogenation or reduction steps to saturate the ring system without racemization
    • Employing organometallic reagents or base-mediated cyclizations
  • Step 4: Introduction of the Carboxylic Acid Group
    The carboxyl function at position 4 can be introduced via oxidation of a methyl or aldehyde precursor or by direct incorporation during ring construction using carboxylated starting materials.

Reaction Conditions and Catalysts

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are commonly used for chlorination and cyclization steps.
  • Temperature: Typically ranges from 0 °C to reflux temperatures depending on the reaction step to balance reactivity and selectivity.
  • Catalysts: Lewis acids (e.g., BF3·OEt2) or transition metal catalysts may be employed to facilitate cyclization and stereocontrol.
  • Protecting Groups: Temporary protection of reactive groups (e.g., hydroxyl or amine groups) is used to prevent side reactions during multi-step synthesis.

Industrial Scale Considerations

  • Continuous Flow Reactors: For large-scale production, continuous flow methods improve reaction control, safety (especially for chlorination), and yield consistency.
  • Purification: Chromatographic techniques (silica gel column chromatography with gradient elution) and recrystallization are standard to isolate the racemic product with high purity (>95%).
  • Yield Optimization: Process optimization focuses on maximizing regioselectivity in chlorination and stereochemical fidelity during cyclization.

Challenges in Synthesis

Challenge Description Mitigation Strategies
Chlorination Selectivity Avoiding over-chlorination or chlorination at undesired positions Controlled reagent addition, temperature, and solvent
Stereochemical Control Maintaining (3aR,4S,9bS) stereochemistry during cyclopentane ring formation Use of chiral catalysts/auxiliaries, mild reaction conditions
Purification of Racemic Mixture Separation of diastereomers and removal of side products Advanced chromatography and recrystallization techniques
Stability of Intermediates Some intermediates may be sensitive to moisture or air Inert atmosphere handling and immediate use

Analytical Characterization Techniques

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and stereochemistry 1H and 13C NMR, NOESY or ROESY to probe spatial proton proximity
Chiral High-Performance Liquid Chromatography (HPLC) Resolve enantiomers, confirm racemic nature Use of amylose- or cellulose-based chiral stationary phases
High-Resolution Mass Spectrometry (HRMS) Confirm molecular weight and detect impurities Accurate mass measurement consistent with C13H10Cl2NO2
X-ray Crystallography Determine absolute configuration if crystals available Single crystal X-ray diffraction for stereochemical assignment

Summary Table of Preparation Parameters

Step Reagents/Conditions Key Outcomes References/Notes
Quinoline core synthesis Aniline derivatives, aldehydes, acid catalyst Formation of quinoline scaffold Classical Skraup/Friedländer methods
Dichlorination N-Chlorosuccinimide or SO2Cl2, DCM, 0-25 °C Selective 6,9-dichlorination Controlled addition to avoid over-chlorination
Cyclopentane ring formation Lewis acid catalyst (e.g., BF3·OEt2), chiral auxiliaries Stereoselective cyclization Mild conditions to maintain stereochemistry
Carboxyl group introduction Oxidation or carboxylated precursors Installation of carboxylic acid Oxidation with KMnO4 or via ring closure

Research Discoveries and Developments

  • Recent synthetic studies emphasize the use of chiral catalysts to improve stereoselectivity in the cyclopentane ring formation step, reducing the need for extensive chiral resolution post-synthesis.
  • Advances in continuous flow chlorination have enhanced safety and selectivity for the dichlorination step.
  • Improved purification protocols combining chiral HPLC and recrystallization have led to higher purity racemic mixtures suitable for downstream applications in asymmetric synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Substituents at positions 6 and 9 significantly alter physicochemical properties. Below is a comparative analysis of analogs (Table 1):

Table 1: Structural and Molecular Comparison of Cyclopenta[c]quinoline-4-carboxylic Acid Derivatives

Compound Name Substituents (Position 6/9) Molecular Formula Molecular Weight (g/mol) Key References
Target compound (6,9-dichloro) Cl, Cl C₁₃H₁₀Cl₂NO₂* 286.13†
6-Chloro-9-(trifluoromethyl) Cl, CF₃ C₁₄H₁₁ClF₃NO₂ 317.70
6-Methyl-9-nitro CH₃, NO₂ C₁₄H₁₄N₂O₄ 274.28
8-Methoxy-6-nitro NO₂, OCH₃ (position 8) C₁₄H₁₄N₂O₅ 290.27
6-Fluoro F C₁₃H₁₂FNO₂ 233.24
Ethyl 8-bromo ester derivative Br (position 8), ethyl ester C₁₅H₁₆BrNO₂ 322.20

*Inferred from analogous structures in ; †Calculated based on substituents.

Key Observations:
  • Lipophilicity : The dichloro derivative is more lipophilic than nitro- or methoxy-substituted analogs, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

The compound rac-(3aR,4S,9bS)-6,9-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family and has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H8Cl2N
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 957033-27-1

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • SIRT3 Inhibition : Recent studies have identified derivatives of quinoline-4-carboxylic acids as potent inhibitors of SIRT3 (sirtuin 3), a mitochondrial deacetylase implicated in cancer therapy. For example, in a study involving related compounds, certain derivatives showed significant inhibition rates against SIRT3 with IC50 values indicating effective concentrations for therapeutic use .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties through modulation of cellular pathways involved in apoptosis and proliferation. Quinoline derivatives have been shown to exhibit selective cytotoxicity towards various cancer cell lines .

Biological Activity Data

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityIC50 ValueNotes
SIRT3 Inhibition39.1 µMCompared to nicotinamide as control
Anticancer ActivityVariesEffective against multiple cancer types
Antifungal ActivityNot specifiedStructure-dependent activity observed

Case Studies

  • SIRT3 Inhibition : A study demonstrated that specific derivatives of quinoline exhibited selective inhibition of SIRT3 over SIRT1 and SIRT2. The binding affinity was confirmed through molecular docking studies which indicated a favorable interaction with the active site of SIRT3 .
  • Anticancer Properties : Various quinoline derivatives were tested against human leukemia cell lines showing promising results in reducing cell viability. For instance, compounds with specific substitutions on the quinoline ring displayed enhanced potency compared to their unsubstituted counterparts .

Q & A

Q. What are the critical steps and challenges in synthesizing rac-(3aR,4S,9bS)-6,9-dichloro-cyclopenta[c]quinoline-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of quinoline precursors, regioselective chlorination at positions 6 and 9, and stereochemical control during cyclopenta ring formation. Key challenges include:
  • Chlorination selectivity : Ensuring dichlorination occurs exclusively at positions 6 and 9 without side reactions (e.g., over-chlorination or positional isomerism) .
  • Stereochemical integrity : Maintaining the (3aR,4S,9bS) configuration during cyclopenta ring closure, often requiring chiral catalysts or auxiliaries .
  • Purification : Using column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate the racemic mixture from diastereomeric by-products .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR to confirm the cyclopenta[c]quinoline scaffold and substituent positions. NOESY or ROESY can probe spatial proximity of protons to infer stereochemistry .
  • Chiral HPLC : To resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) and validate racemic composition .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (C₁₃H₁₀Cl₂NO₂; theoretical MW: 284.14) and detect impurities .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the common impurities or by-products encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Incomplete Chlorination : Leads to mono-chloro intermediates. Mitigation: Optimize reaction time/temperature and use excess chlorinating agents (e.g., SOCl₂ or PCl₅) .
  • Diastereomers : Arise from incomplete stereochemical control during cyclopenta ring formation. Mitigation: Use asymmetric catalysis (e.g., Evans oxazolidinones) or kinetic resolution .
  • Oxidative Degradation : Protect the carboxylic acid group (e.g., esterification) during synthesis to prevent decarboxylation .

Advanced Research Questions

Q. How does the stereochemistry of rac-(3aR,4S,9bS)-6,9-dichloro-cyclopenta[c]quinoline-4-carboxylic acid influence its biological activity?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Test separated enantiomers in target-specific assays (e.g., enzyme inhibition or receptor binding) to identify active stereoisomers. For example, the (4S) configuration may enhance hydrogen bonding with active sites .
  • Molecular Docking : Compare binding poses of enantiomers with target proteins (e.g., kinases or GPCRs) using computational models to rationalize activity differences .
  • Pharmacokinetic Profiling : Assess enantiomer-specific ADME properties (e.g., plasma stability, membrane permeability) to guide lead optimization .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out impurities (>95% purity required for reliable data) .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., buffer pH, temperature, and cell lines) to minimize variability .
  • Target Validation : Use orthogonal assays (e.g., SPR, ITC) to confirm binding affinity and functional activity .

Q. What strategies can optimize the structure-activity relationship (SAR) of cyclopenta[c]quinoline derivatives for enhanced potency?

  • Methodological Answer :
  • Position-Specific Modifications :
  • C6 and C9 Substituents : Replace Cl with electron-withdrawing groups (e.g., CF₃) to improve target affinity .
  • Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to enhance metabolic stability .
  • Scaffold Rigidification : Introduce fused rings (e.g., indeno-quinolines) to restrict conformational flexibility and improve selectivity .
  • In Silico Screening : Use QSAR models to predict activity of novel analogs before synthesis .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound?

  • Methodological Answer :
  • Solvent Systems : Solubility varies significantly with solvent polarity. For example, it is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
  • pH-Dependent Ionization : The carboxylic acid group (pKa ~4.5) increases solubility in basic buffers (e.g., pH 7.4 PBS) via deprotonation .
  • Polymorphism : Crystalline vs. amorphous forms may exhibit different solubility; characterize via DSC and PXRD .

Experimental Design Considerations

Q. How to design a robust protocol for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • LC-MS Monitoring : Track degradation products (e.g., decarboxylation or dechlorination) over time .
  • Biofluid Stability : Incubate in simulated gastric fluid (SGF) and human plasma to assess preclinical viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.